sEH Inhibitory Potency: 1-Benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea vs. 1-(4-Chlorophenyl) Analog
In a direct head-to-head comparison within a unified assay, 1-benzyl-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea inhibited human recombinant sEH with an IC50 of 5.4 nM, while the 4-chlorophenyl analog (CAS 1020976-47-9) exhibited an IC50 of 12.8 nM [1]. The 2.4-fold improvement in potency is attributed to enhanced hydrophobic packing of the benzyl moiety within the enzyme's L-shaped binding tunnel, as confirmed by molecular docking [1].
| Evidence Dimension | sEH inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | 5.4 nM |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)urea: IC50 = 12.8 nM |
| Quantified Difference | 2.4-fold more potent |
| Conditions | Recombinant human sEH, fluorescent substrate (PHOME) assay, pH 7.4, 25°C, 30 min incubation |
Why This Matters
A >2-fold potency differential at the primary target directly translates to lower effective concentrations in cellular and in vivo models, reducing the compound mass required for screening campaigns and enabling more meaningful SAR interpretation.
- [1] Lengerli, D., et al. (2025). Phenyl-benzyl-ureas with pyridazinone motif: Potent soluble epoxide hydrolase inhibitors with enhanced pharmacokinetics and efficacy in a paclitaxel-induced neuropathic pain model. European Journal of Medicinal Chemistry, 290, 117510. Table 1: IC50 values for benzyl vs. 4-chlorophenyl derivatives. View Source
